molecular formula C21H19ClO5 B11303912 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B11303912
M. Wt: 386.8 g/mol
InChI Key: BWHVIQLWQCRKEC-UHFFFAOYSA-N
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Description

This coumarin-based compound features a propanoic acid moiety at position 3, methyl groups at positions 4 and 8, and a 4-chlorobenzyloxy substituent at position 7. Its molecular formula is C₂₂H₂₁ClO₆, with a molecular weight of 416.85 g/mol.

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

3-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H19ClO5/c1-12-16-7-9-18(26-11-14-3-5-15(22)6-4-14)13(2)20(16)27-21(25)17(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)

InChI Key

BWHVIQLWQCRKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the core coumarin structure.

    Dimethylation: The methyl groups are introduced via alkylation reactions.

    Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation or increased apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound 7-Substituent Molecular Formula Melting Point (°C) Yield (%) Rf Value Source
Target compound 4-Chlorobenzyloxy C₂₂H₂₁ClO₆ N/A N/A N/A
7 (Benzyloxy analog) Benzyloxy C₂₂H₂₂O₆ 232–233 85 0.23
8 (Pyridin-4-ylmethoxy analog) Pyridin-4-ylmethoxy C₂₃H₂₃NO₆ 277–278 71 0.19
9 (Naphthalen-2-ylmethoxy analog) Naphthalen-2-ylmethoxy C₂₆H₂₄O₆ N/A N/A N/A
14 (Anthracen-9-ylmethoxy analog) Anthracen-9-ylmethoxy C₃₀H₂₆O₆ 190–191 77 0.27
Brominated analog () 4-Bromobenzyloxy C₂₂H₂₁BrO₆ N/A N/A N/A

Key Observations :

  • Lipophilicity : Bulky aromatic substituents (e.g., anthracen-9-ylmethoxy in compound 14) increase molecular weight and may reduce solubility compared to smaller groups like benzyloxy .
  • Synthetic Yields : Benzyloxy and biphenylmethoxy analogs (compounds 7, 15) show higher yields (>85%), likely due to the stability of their intermediates during NaOH hydrolysis .

Physical and Spectroscopic Properties

  • Melting Points : Correlate with substituent bulkiness. For instance, the pyridin-4-ylmethoxy analog (compound 8) melts at 277–278°C, whereas the anthracenyl derivative (compound 14) melts at 190–191°C, indicating divergent packing efficiencies .
  • NMR Data : The target compound’s 4-chlorobenzyloxy group would likely show aromatic proton signals near δ 7.4–7.5 ppm (similar to compound 3o in ) and a deshielded methylene group (δ ~5.2 ppm) for the benzyloxy linkage .

Biological Activity

3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound belonging to the class of chromen derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C21H19ClO5
  • Molecular Weight : 386.83 g/mol
  • CAS Number : 840515-76-6

The chromen core structure is known for its ability to interact with various biological targets. The presence of the 4-chlorobenzyl group enhances the compound's lipophilicity and binding affinity to proteins, which may contribute to its biological efficacy. The propanoic acid moiety can also influence pharmacokinetic properties, affecting absorption and metabolism.

Anticancer Activity

Research indicates that compounds with chromen structures exhibit significant anticancer properties. A study evaluating similar chromen derivatives found that they inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism
3-{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acidMCF-7 (breast cancer)12.5Apoptosis induction
Similar Chromen DerivativeHeLa (cervical cancer)15.0Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of chromen derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

Case Studies

  • Study on Anticancer Effects : A recent investigation into the anticancer properties of several chromen derivatives showed that those with halogenated benzyl groups had enhanced activity against breast cancer cell lines compared to non-halogenated counterparts.
  • Anti-inflammatory Evaluation : In a model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

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